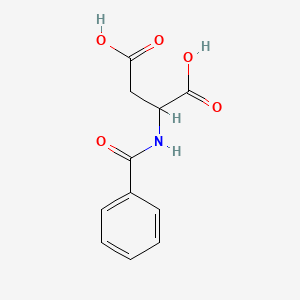

![molecular formula C18H32O15 B3425967 alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp CAS No. 49777-14-2](/img/structure/B3425967.png)

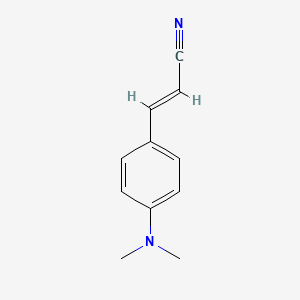

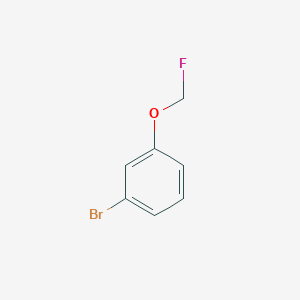

alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp is a complex disaccharide composed of two monosaccharides, alpha-D-galactose and alpha-L-fucose, connected via a (1->3)-linkage. This disaccharide is known as an important component of cell surface glycoconjugates, as it is found in a variety of glycoproteins and glycolipids. It has been studied extensively due to its potential biological and medical applications, including its use as a biomarker for cancer and a target for drug delivery.

Scientific Research Applications

Enzyme-Linked Lectin Assay (ELLA) for Cell Surface Carbohydrates

An enzyme-linked lectin assay (ELLA) has been developed to investigate differences in cell surface carbohydrate groups on the surface of murine fibrosarcoma cells with varying metastatic potential. This technique uses alkaline phosphatase-conjugated Griffonia simplicifolia I-B4 as a probe for detecting alpha-D-galactopyranosyl end groups. Preliminary data suggest that the glycoprotein laminin, which accounts for a significant proportion of the cell surface alpha-D-Galp groups, may play a functional role in the cells' metastatic abilities. The ELLA method demonstrated a correlation between the amount of these carbohydrate groups present on the cell surface and the malignancy degree of the cell lines, suggesting its potential utility in cancer research and diagnosis (McCoy, Goldstein, & Varani, 1985).

ABO Blood Group System Studies

Research on the ABO blood group system has isolated H-, A-, and B-active oligosaccharides from human erythrocytes, providing insights into the structural basis of blood group antigens. These studies have elucidated the mechanisms underlying the synthesis of blood group A- or B-antigenic structures and have revealed the critical role of the alpha-fucosyl residue in this process. Understanding these mechanisms offers potential applications in transfusion medicine and genetic studies related to blood group antigens (Takizawa, 1998).

Regulation of Feeding Behavior and Energy Metabolism

Research on galanin-like peptide (GALP) has found that it regulates feeding, energy metabolism, and reproductive behavior. GALP-containing neurons express leptin receptors, suggesting that GALP plays a central role in anti-obesity actions besides its effect on food intake regulation. This insight into GALP's physiological actions provides a new perspective on the mechanisms regulating lipid metabolism in peripheral tissues, potentially guiding clinical applications to combat obesity (Takenoya et al., 2019).

Immunogenic and Immuno-modulatory Properties of Glycosphingolipids

Glycosphingolipids have been recognized for their immunogenic and immunomodulatory properties, with significant implications for understanding immune responses against cancer and other diseases. The review of glycosphingolipids' roles suggests their potential as targets for immunotherapy and as biomarkers for disease diagnosis and progression, highlighting the complex interactions between glycolipids and the immune system (Marcus, 1984).

Alpha-Gal Syndrome and Allergic Reactions

Alpha-gal syndrome, characterized by hypersensitivity to galactose-alpha-1,3-galactose, illustrates the complex interplay between diet, immune responses, and environmental exposures such as tick bites. Understanding this syndrome sheds light on the mechanisms of food allergies and the potential for developing novel diagnostic and therapeutic strategies. Research in this area is particularly relevant for improving the management of patients with food-induced allergic reactions and for understanding the evolutionary context of immune responses to dietary antigens (Patel & Iweala, 2020).

properties

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)10(24)12(26)17(29-4)33-15-14(9(23)6(3-20)30-16(15)28)32-18-13(27)11(25)8(22)5(2-19)31-18/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10+,11-,12-,13+,14-,15+,16?,17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBZPOHDTUWNMW-OUUCXATCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/no-structure.png)